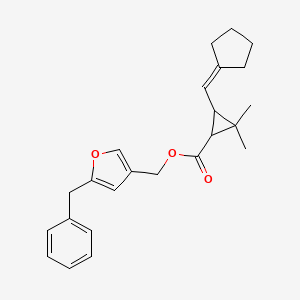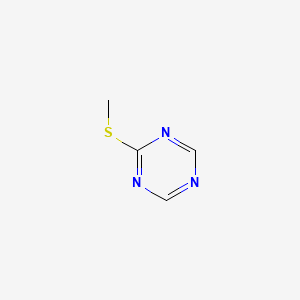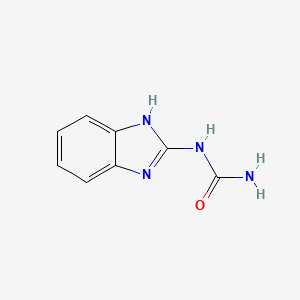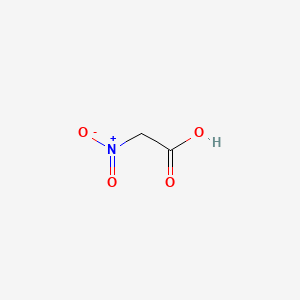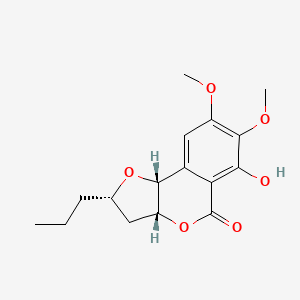
单角菌素
描述
Monocerin is a dihydroisocoumarin and a polyketide metabolite that originates from various fungal species. It has been shown to display antifungal, plant pathogenic, and insecticidal characteristics. Monocerin has been isolated from Dreschlera monoceras, Dreschlera ravenelii, Exserohilum turcicum, and Fusarium larvarum .
科学研究应用
Monocerin has a wide range of scientific research applications:
作用机制
Monocerin exerts its effects through various mechanisms. In plants, it affects cell cycle progression by delaying the transition from G2 to M phase . In human cells, monocerin increases cell proliferation by maintaining cellular integrity and preventing senescence . The specific molecular targets and pathways involved in these processes are still under investigation.
未来方向
Monocerin has shown promising biological activities, including antifungal, antibacterial, and antialgal activities . It also has potential pharmaceutical applications, such as in regenerative medicine . Future research could focus on further elucidating the mechanism of action of Monocerin and exploring its potential therapeutic applications.
生化分析
Biochemical Properties
Monocerin plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It is produced by polyketide synthases (PKSs) of fungi, which are Type I PKSs . The biosynthesis of Monocerin involves several enzymatic domains, including ketosynthase, ketoreductase, dehydrates, enol reductases, and cyclases . These enzymes facilitate the formation of an intermediate with a high degree of reductive modification, ultimately leading to the production of Monocerin . Additionally, Monocerin interacts with methyl transferase, which acts as a tailoring enzyme in its biosynthesis .
Cellular Effects
Monocerin has been shown to affect various types of cells and cellular processes. In human umbilical vein endothelial cells (HUVECs), Monocerin increases cell proliferation and does not induce cell senescence . It maintains cellular integrity and viability, with more than 80% cell viability observed after 24 hours of exposure at a concentration of 1.25 mM . Monocerin also influences cell signaling pathways and gene expression, contributing to its potential pharmaceutical applications in regenerative medicine .
Molecular Mechanism
The molecular mechanism of Monocerin involves several key interactions at the molecular level. Monocerin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit the growth of certain phytopathogenic fungi and bacteria by interfering with their metabolic processes . The formation of an enolate ion on the carbon three carbons away from sulfur allows aldol addition onto the carbonyl six carbons distant along the chain, producing a secondary alcohol . This is followed by dehydration to form an alkene and enolization to stabilize the aromatic ring .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Monocerin change over time. Studies have shown that Monocerin maintains its stability and biological activity for extended periods . After 24 hours of exposure to Monocerin at 1.25 mM, there is a high percentage of cell viability and low levels of apoptosis and necrosis in HUVECs . Long-term studies have demonstrated that Monocerin does not induce cell senescence and maintains cellular integrity .
Dosage Effects in Animal Models
The effects of Monocerin vary with different dosages in animal models. At lower dosages, Monocerin has been shown to be effective in inhibiting the growth of certain plant pathogens and insects . At higher dosages, Monocerin may exhibit toxic or adverse effects . For example, it has been observed to reduce root elongation in pre-germinated seeds of certain plant species when used at higher concentrations .
Metabolic Pathways
Monocerin is involved in several metabolic pathways, particularly those related to its biosynthesis and degradation. The biosynthesis of Monocerin involves the assembly of a heptaketide intermediate, which undergoes several reductive modifications and cyclization reactions to form the final product . Enzymes such as ketosynthase, ketoreductase, and methyl transferase play crucial roles in these metabolic pathways . Monocerin also affects metabolic flux and metabolite levels in the organisms it interacts with .
Transport and Distribution
Monocerin is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Monocerin’s localization and accumulation within cells are influenced by these interactions, which can affect its biological activity and efficacy .
Subcellular Localization
The subcellular localization of Monocerin is crucial for its activity and function. Monocerin is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These modifications ensure that Monocerin reaches its intended site of action, where it can exert its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
A novel synthesis of monocerin was achieved in 15 steps and 15.5% overall yield from 3-buten-1-ol. The key steps include hydrolytic kinetic resolution, Julia olefination, intramolecular tandem Sharpless asymmetric dihydroxylation-SN2 cyclization, and a copper-mediated tandem cyanation–cyclization .
Industrial Production Methods
Monocerin is typically produced by fermentation of the fungal species from which it is isolated.
化学反应分析
Types of Reactions
Monocerin undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions can vary, but common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of monocerin can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound .
相似化合物的比较
Monocerin is unique among dihydroisocoumarins due to its broad range of biological activities. Similar compounds include other polyketide metabolites like fusaric acid and zearalenone, which also display antifungal and insecticidal properties .
属性
IUPAC Name |
(2S,3aR,9bR)-6-hydroxy-7,8-dimethoxy-2-propyl-2,3,3a,9b-tetrahydrofuro[3,2-c]isochromen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O6/c1-4-5-8-6-11-14(21-8)9-7-10(19-2)15(20-3)13(17)12(9)16(18)22-11/h7-8,11,14,17H,4-6H2,1-3H3/t8-,11+,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYQNUBOZLPGDH-OLXJLDBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC2C(O1)C3=CC(=C(C(=C3C(=O)O2)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1C[C@@H]2[C@H](O1)C3=CC(=C(C(=C3C(=O)O2)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184361 | |
| Record name | Monocerin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30270-60-1 | |
| Record name | Monocerin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30270-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monocerin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030270601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monocerin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONOCERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7C424U3DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



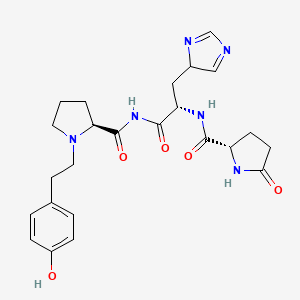
![5-Amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1214809.png)

![3-Ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B1214813.png)
![(6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-(hydroxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1214814.png)


![2-[4-Chloro-2-methyl-5-(2-pyridinylsulfamoyl)phenoxy]acetamide](/img/structure/B1214817.png)
